Structural Uniqueness vs. Nearest Commercial Analogs: Scaffold Fingerprint Comparison
Among commercially available compounds bearing the 3-(pyrazin-2-yloxy)pyrrolidin-1-yl fragment, the 5‑cyclopropylisoxazole carbonyl substituent is unique to CAS 2034251-24-4. The closest commercial analogs replace the 5‑cyclopropylisoxazole with a 5‑methylisoxazole (CAS not listed, Evitachem catalog) or an isochroman moiety (CAS 2034396‑45‑5) . No publicly available head‑to‑head biological data exist for these comparators; however, the 5‑cyclopropyl group is known to profoundly influence target binding through its constrained geometry and lipophilic contacts, as demonstrated in the RET inhibitor series where cyclopropyl replacement with methyl or hydrogen abrogated kinase inhibition [1].
| Evidence Dimension | Molecular scaffold identity |
|---|---|
| Target Compound Data | 5-cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034251-24-4) |
| Comparator Or Baseline | Nearest analog: (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (5‑cyclopropyl replaced by 5‑methyl) |
| Quantified Difference | Not quantified; scaffold difference implies distinct biological fingerprint based on class-level SAR |
| Conditions | Structural comparison based on vendor catalog entries and PubChem records |
Why This Matters
Procurement of the exact cyclopropyl analog is mandatory to ensure the intended biological interaction, as even single-atom changes in the isoxazole 5‑position can abolish target binding in related chemotypes.
- [1] Yoon H, Shin I, Nam Y, Kim ND, Lee KB, Sim T. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry 2017, 125, 1174–1188. View Source
